Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a furan moiety and substituted with a 2,4-dichlorophenyl group. The piperazine ring, functionalized with an ethyl carboxylate, enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5O4S/c1-2-32-22(31)28-9-7-27(8-10-28)17(14-6-5-13(23)12-15(14)24)18-20(30)29-21(34-18)25-19(26-29)16-4-3-11-33-16/h3-6,11-12,17,30H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZWCPAWGEVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its antifungal and anticancer activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of a piperazine ring and a thiazolo-triazole moiety, which are known for their biological significance. The presence of the furan and dichlorophenyl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 451.5 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 12 |
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The 1,2,4-triazole core is particularly noted for its broad spectrum of antifungal activity against various pathogens. The compound's structure allows it to interact effectively with fungal enzymes, inhibiting their function.
Case Study: Antifungal Efficacy
A study evaluated various triazole derivatives for their antifungal activity using Minimum Inhibitory Concentration (MIC) values. The results categorized compounds based on their effectiveness:
- Outstanding Activity : MIC ≤ 0.06 μg/mL
- Excellent Activity : MIC = 0.06 - 2 μg/mL
- Good Activity : MIC = 4 - 8 μg/mL
- Modest Activity : MIC = 16 - 32 μg/mL
- Poor Activity : MIC ≥ 32 μg/mL
The compound in focus showed promising results in the "excellent" category against several fungal strains, indicating its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anticancer properties. These compounds exhibit cytotoxic effects against various cancer cell lines.
Research Findings on Anticancer Effects
In vitro studies demonstrated that certain derivatives of the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, one derivative showed an IC50 value of 6.2 μM against HCT-116 cells, indicating strong anticancer activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazole and piperazine moieties can significantly influence biological activity. For instance:
- Substituents on the Triazole Ring : Variations in substituents can enhance antifungal potency.
- Piperazine Modifications : Altering the piperazine structure can improve selectivity towards cancer cells while reducing toxicity to normal cells.
This relationship underscores the importance of molecular design in developing effective therapeutic agents.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles :
- Thiazolo-triazole derivatives (target compound and ) exhibit enhanced metabolic stability compared to pyrazole-triazole hybrids (e.g., ) due to fused-ring rigidity .
- The benzothiazole analogue () shows stronger antifungal activity, likely due to sulfur-based interactions with fungal enzymes .
Substituent Effects: Electron-withdrawing groups: The 2,4-dichlorophenyl group in the target compound may improve membrane permeability and target binding compared to the 4-nitrophenyl group in , which introduces steric hindrance . Furan vs.
Pharmacokinetic Modulation :
- Piperazine-ethyl carboxylate (target compound) enhances aqueous solubility compared to piperidine analogues (), critical for oral bioavailability .
Computational and QSAR Insights
- Molecular Descriptors : The target compound’s polar surface area (PSA ≈ 120 Ų) suggests moderate blood-brain barrier penetration, superior to (PSA ≈ 140 Ų) due to fewer hydrogen-bond acceptors .
- Docking Studies : Analogues like show high affinity for 14-α-demethylase (CYP51), a fungal enzyme, suggesting the target compound may share this mechanism .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
The synthesis typically involves multi-step protocols, including:
- Cyclocondensation : Analogous to thiazolo-triazole derivatives, cyclocondensation of hydrazine intermediates with carbonyl-containing precursors under reflux conditions (e.g., ethanol, 12–24 hours) .
- Functionalization : Piperazine and dichlorophenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, ethyl piperazine-1-carboxylate derivatives are functionalized using dichlorophenylmethyl intermediates under basic conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products .
Basic: Which spectroscopic methods confirm structural integrity?
- NMR Spectroscopy : H and C NMR validate substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, piperazine carbons at δ 40–50 ppm) .
- IR Spectroscopy : Hydroxyl (3200–3500 cm), carbonyl (1680–1750 cm), and triazole C-N (1500–1600 cm^{-1) absorptions confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How can DFT calculations optimize synthesis and reactivity?
- Electronic Properties : Density-functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites, guiding regioselective modifications .
- Reaction Pathways : Transition-state analysis identifies energy barriers for key steps (e.g., cyclization), enabling solvent/temperature optimization .
- Thermochemistry : Atomization energy calculations (error margin ±2.4 kcal/mol) validate experimental thermochemical data .
Advanced: How to resolve bioactivity discrepancies across assays?
- Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls (e.g., DMSO vehicle) .
- In Silico Validation : Molecular docking (AutoDock Vina) identifies binding affinities to targets like CYP450 isoforms, explaining assay-specific variations .
- Dose-Response Curves : EC/IC values across multiple concentrations clarify potency thresholds .
Advanced: Can AI platforms like COMSOL Multiphysics enhance synthesis?
- Parameter Optimization : AI models predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) by training on historical data .
- Real-Time Adjustments : Smart laboratories integrate AI with inline NMR to dynamically adjust reflux time or pH, improving yield by 15–30% .
- Reactor Design : Finite element analysis (FEA) simulates heat/mass transfer in flow reactors for scalable synthesis .
Basic: What safety precautions are essential during handling?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar to piperazine derivatives) .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., dichlorophenylmethyl chlorides) .
- Spill Management : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .
Advanced: How to establish structure-activity relationships (SAR)?
- Systematic Substitution : Replace the furan-2-yl group with thiophene or pyridine rings to assess π-π stacking effects .
- Pharmacophore Mapping : Overlay active/inactive analogs (Discovery Studio) to identify critical hydrogen-bonding motifs .
- QSAR Models : Regression analysis links logP and polar surface area (PSA) to antimicrobial IC values .
Advanced: How do solvents affect the cyclization step?
- Polar Aprotic Solvents : DMF or DMSO enhance cyclization yields (75–90%) by stabilizing transition states via dipole interactions .
- Temperature : Reflux at 80–100°C minimizes side reactions (e.g., oxidation of hydroxythiazole) .
- Catalysts : KCO or EtN accelerates deprotonation, reducing reaction time by 30% .
Basic: What in vitro assays evaluate pharmacological potential?
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for CYP450 or kinase inhibition (IC < 10 µM suggests high potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine selectivity indices .
Advanced: How do QM/MM simulations study target interactions?
- Binding Mode Analysis : QM/MM partitions the ligand (QM) and protein (MM) to simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Free Energy Calculations : Metadynamics predict binding free energies (ΔG), correlating with experimental IC values .
- Transition States : Identify rate-limiting steps in target-ligand complexation for rational design of analogs with faster kinetics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
